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Compound of Interest

Compound Name: m-(p-Toluidino)phenol

Cat. No.: B108392 Get Quote

An In-depth Technical Guide to m-(p-
Toluidino)phenol
This technical guide provides a comprehensive overview of the physical and chemical

characteristics of m-(p-Toluidino)phenol, tailored for researchers, scientists, and

professionals in drug development. This document outlines its properties, synthesis, and

analytical protocols, presenting quantitative data in structured tables and detailed

methodologies for key experimental procedures.

Core Chemical Identity and Properties
m-(p-Toluidino)phenol, also known by its IUPAC name 3-(4-methylanilino)phenol, is a

diarylamine derivative.[1] It is recognized as a key intermediate and a known impurity in the

synthesis of phentolamine mesylate, an α-adrenergic antagonist.[1][2][3] Its chemical structure

consists of a phenol ring linked to a p-toluidine moiety via a secondary amine bridge.

Physical and Chemical Properties
The fundamental physical and chemical properties of m-(p-Toluidino)phenol are summarized

in the tables below. These properties are crucial for its handling, storage, and application in

synthetic and analytical procedures.

Table 1: Chemical Identifiers and Molecular Properties
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Parameter Value Reference

IUPAC Name 3-(4-methylanilino)phenol [1]

CAS Number 61537-49-3 [1][2]

Molecular Formula C₁₃H₁₃NO [1][2][4]

Molecular Weight 199.25 g/mol [1][4]

Canonical SMILES
CC1=CC=C(C=C1)NC2=CC(=

CC=C2)O
[1]

InChI Key
TWYLNUMRYUFZIN-

UHFFFAOYSA-N
[1]

Synonyms

3-Hydroxy-4'-

methyldiphenylamine, 3-p-

Tolylamino-phenol,

Phentolamine EP Impurity C

[1]

Table 2: Physicochemical Data

Parameter Value Reference

Appearance
Pale Orange to Pale Grey

Solid

Melting Point 82 °C

Boiling Point 358.9 ± 17.0 °C (Predicted)

Density 1.170 ± 0.06 g/cm³ (Predicted)

pKa 9.88 ± 0.10 (Predicted)

Solubility

Sparingly soluble in DMSO,

slightly soluble in Methanol.

Enhanced solubility in polar

aprotic solvents.

[1]
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Synthesis and Purification Protocols
The synthesis of m-(p-Toluidino)phenol, a diarylamine, can be approached through

established cross-coupling methodologies. While a specific, detailed protocol for this exact

molecule is not readily available in published literature, a plausible and effective synthesis can

be designed based on well-known reactions such as the Buchwald-Hartwig amination or the

Ullmann condensation.

Proposed Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms

carbon-nitrogen bonds between aryl halides and amines.[5][6] This method is highly versatile

and generally provides good yields for a wide range of substrates.

Reactants:

m-Bromophenol (or m-Iodophenol for higher reactivity)

p-Toluidine

Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Experimental Protocol:

Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen),

combine m-bromophenol (1.0 eq), p-toluidine (1.2 eq), the palladium catalyst (e.g., 1-2

mol%), and the phosphine ligand (e.g., 2-4 mol%).

Reaction Setup: Add the base (e.g., NaOtBu, 1.4 eq) to the flask.

Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
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Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a

suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can then be purified by column chromatography

on silica gel.

Reaction Setup (Inert Atmosphere)

Reaction Work-up & Purification

m-Bromophenol
+

p-Toluidine

Heat (80-110°C)
Stir (12-24h)

Pd Catalyst
+

Ligand

Base (e.g., NaOtBu)

Anhydrous Toluene

Monitor (TLC/LC-MS) Solvent Extraction
(EtOAc/Water)

Reaction Complete
Dry & Concentrate Column Chromatography m-(p-Toluidino)phenol

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of m-(p-Toluidino)phenol via Buchwald-Hartwig

amination.
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Purification Protocol
Purification of the synthesized m-(p-Toluidino)phenol is critical to remove unreacted starting

materials, catalyst residues, and by-products. Column chromatography is the most effective

method.

Procedure:

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

Column Packing: Prepare a silica gel column using a non-polar solvent (e.g., hexane).

Elution: Load the crude product slurry onto the column. Elute the column with a gradient of

ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to

30%).

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing

the pure product.

Solvent Removal: Combine the pure fractions and remove the solvent under reduced

pressure to yield the purified m-(p-Toluidino)phenol.

Analytical and Spectroscopic Characterization
Thorough analytical characterization is essential to confirm the identity and purity of m-(p-
Toluidino)phenol.

Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable

for purity assessment.

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the

compound (typically around 254 nm).
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Flow Rate: 1.0 mL/min.

Gas Chromatography (GC): Due to the polarity of the phenol and amine groups, derivatization

may be necessary for optimal GC analysis to improve volatility and peak shape.

Derivatization: Acetylation of the hydroxyl and amino groups using acetic anhydride.

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5% phenyl-

95% dimethylpolysiloxane).

Carrier Gas: Helium.

Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to

a high final temperature (e.g., 280 °C) to ensure elution.

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
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Caption: General analytical workflow for the characterization of m-(p-Toluidino)phenol.

Spectroscopic Data
Mass Spectrometry (MS):

Expected Molecular Ion: In electron ionization (EI) mass spectrometry, the molecular ion

peak [M]⁺ is expected at an m/z of 199, corresponding to the molecular formula C₁₃H₁₃NO.

[1][7]

Fragmentation: Characteristic fragmentation patterns for phenols include the loss of CO (m/z

28) and HCO (m/z 29).[8] Arylamines may also show fragmentation patterns related to the

loss of radicals from the alkyl substituent on the aromatic ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on both rings, the N-H proton, the O-H proton, and the methyl group protons.

Aromatic Protons: Multiple signals in the range of 6.5-7.5 ppm.

N-H and O-H Protons: Broad singlets, with chemical shifts that can vary depending on the

solvent and concentration. The phenolic -OH proton typically appears between 4-7 ppm.[9]

Methyl Protons: A singlet around 2.3 ppm.

¹³C NMR: The carbon NMR spectrum should display signals for all 13 carbon atoms, though

some aromatic carbon signals may overlap. The number of distinct signals will depend on

the molecule's symmetry. The carbon attached to the oxygen will be downfield (around 150-

160 ppm), and the methyl carbon will be upfield (around 20-25 ppm).

Infrared (IR) Spectroscopy:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic

hydroxyl group, with the broadening caused by hydrogen bonding.[9]

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

C-O Stretch: A strong absorption around 1200-1260 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹ can help confirm the

substitution patterns of the aromatic rings.

Reactivity and Stability
Electrophilic Aromatic Substitution: The phenol and toluidine rings are both activated towards

electrophilic substitution. The hydroxyl and amino groups are ortho-, para-directing
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activators, making the molecule highly susceptible to reactions like halogenation, nitration,

and sulfonation.[1]

Oxidation: Phenols and arylamines are susceptible to oxidation, which can lead to coloration

of the compound upon exposure to air and light. Therefore, it should be stored in a cool, dark

place under an inert atmosphere.

Acid-Base Chemistry: The phenolic hydroxyl group is weakly acidic (predicted pKa ≈ 9.88),

while the secondary amine is weakly basic. These properties influence its solubility and

reactivity in different pH environments.

Biological Activity and Signaling Pathways
Currently, there is no specific, well-documented biological activity or signaling pathway directly

associated with m-(p-Toluidino)phenol itself in the scientific literature.[7] Its primary

significance in the context of drug development is as a precursor and process-related impurity

in the manufacturing of phentolamine.[1][7] As an impurity, its presence must be carefully

monitored and controlled in the final drug product. For drug development professionals,

understanding its synthesis and analytical behavior is crucial for quality control and regulatory

compliance.
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Chemical Synthesis
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Caption: Relationship of m-(p-Toluidino)phenol to its precursors and its role in

pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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